Methyl5-(piperidin-4-yl)furan-2-carboxylatehydrochloride

Physicochemical characterization Salt selection Solution-phase chemistry

Methyl 5-(piperidin-4-yl)furan-2-carboxylate hydrochloride (CAS 2803856-73-5) is a heterocyclic building block comprising a furan-2-carboxylate methyl ester core substituted at the 5-position with a piperidin-4-yl moiety, isolated as the hydrochloride salt. The compound has a molecular weight of 245.70 g/mol (free base: 209.24 g/mol) and a topological polar surface area (TPSA) of 51.5 Ų.

Molecular Formula C11H16ClNO3
Molecular Weight 245.70 g/mol
Cat. No. B15319383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl5-(piperidin-4-yl)furan-2-carboxylatehydrochloride
Molecular FormulaC11H16ClNO3
Molecular Weight245.70 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(O1)C2CCNCC2.Cl
InChIInChI=1S/C11H15NO3.ClH/c1-14-11(13)10-3-2-9(15-10)8-4-6-12-7-5-8;/h2-3,8,12H,4-7H2,1H3;1H
InChIKeyAFLQDIBZHHGOIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-(piperidin-4-yl)furan-2-carboxylate hydrochloride – Structural and Physicochemical Baseline for Procurement Evaluation


Methyl 5-(piperidin-4-yl)furan-2-carboxylate hydrochloride (CAS 2803856-73-5) is a heterocyclic building block comprising a furan-2-carboxylate methyl ester core substituted at the 5-position with a piperidin-4-yl moiety, isolated as the hydrochloride salt [1]. The compound has a molecular weight of 245.70 g/mol (free base: 209.24 g/mol) and a topological polar surface area (TPSA) of 51.5 Ų [1]. The protonated piperidine nitrogen in the hydrochloride form confers enhanced polarity and aqueous solubility compared to the neutral free base, a property critical for solution-phase chemistry workflows [1]. As primarily a synthetic intermediate scaffold, this compound serves as a precursor for kinase inhibitor programs, GPCR-targeted ligands, and CNS-penetrant pharmacophores, with the furan-2-carboxylate ester providing a hydrolytically tunable handle for further derivatization [2].

Why Methyl 5-(piperidin-4-yl)furan-2-carboxylate hydrochloride Cannot Be Replaced by Generic Furan-Piperidine Building Blocks


Substitution with structurally similar furan-piperidine building blocks introduces consequential differences in physicochemical properties, synthetic accessibility, and downstream pharmacological profiles that render generic replacement unreliable. The target compound's specific connectivity—a direct C–C bond between the furan 5-position and the piperidine 4-position—is not interchangeable with regioisomers such as piperidin-4-yl furan-2-carboxylate (ester-linked, CAS 1220037-20-6), which has a distinct molecular formula (C₁₀H₁₄ClNO₃ vs C₁₁H₁₆ClNO₃), a different hydrogen bond donor/acceptor profile, and a hydrolytically labile ester spacer [1]. Furthermore, the hydrochloride salt form (CAS 2803856-73-5) is not functionally equivalent to the free base (CAS 1211519-16-2); the protonated piperidine nitrogen alters solubility, handling characteristics, and reaction compatibility in amide coupling or reductive amination sequences [1]. Even the seemingly minor substitution of piperidine (6-membered ring) with pyrrolidine (5-membered ring) in the analogous methyl 5-(pyrrolidin-3-yl)furan-2-carboxylate changes lipophilicity (XLogP3: 1.3 vs 1.0), molecular weight (209.24 vs 195.21 g/mol), and conformational flexibility, all of which propagate into altered pharmacokinetic and target-binding behavior of derived compounds [1][2].

Quantitative Differentiation Evidence for Methyl 5-(piperidin-4-yl)furan-2-carboxylate hydrochloride vs. Closest Analogs


Hydrochloride Salt vs. Free Base: Aqueous Solubility and Handling Advantage

The hydrochloride salt form (CAS 2803856-73-5, MW 245.70) provides a protonated piperidine nitrogen (formal positive charge) that increases polarity and aqueous solubility relative to the neutral free base (CAS 1211519-16-2, MW 209.24). This is a well-established class-level principle: amine hydrochloride salts typically exhibit aqueous solubility improvements of 10- to 1000-fold over their free base counterparts, depending on the counterion and the lipophilicity of the parent amine [1]. The free base has a computed XLogP3 of 1.3, indicating moderate lipophilicity, and the hydrochloride salt predictably shifts the partitioning toward aqueous phases, facilitating direct use in buffered biological assay media and aqueous coupling reactions without additional solubilization steps [2]. The hydrogen bond donor count increases from 1 (free base) to 2 (HCl salt), reflecting the protonated amine, which also stabilizes the salt in crystalline form for long-term storage [2].

Physicochemical characterization Salt selection Solution-phase chemistry

Piperidine vs. Pyrrolidine Ring Size: Lipophilicity and Conformational Differentiation

The target compound contains a 6-membered piperidine ring, whereas the closest heterocyclic analog, methyl 5-(pyrrolidin-3-yl)furan-2-carboxylate (CAS 2229592-28-1), contains a 5-membered pyrrolidine ring. Computed properties from PubChem reveal that the piperidine analog has a higher lipophilicity (XLogP3: 1.3 vs. 1.0) and a larger molecular weight (209.24 vs. 195.21 g/mol for free bases) [1][2]. The increased lipophilicity of the piperidine scaffold enhances passive membrane permeability, which is particularly relevant for CNS-targeted programs where a logP range of 1–3 is considered optimal for blood-brain barrier penetration [3]. Additionally, the piperidine ring adopts a chair conformation with distinct axial/equatorial substitution preferences, providing different vector geometry for pendant pharmacophores compared to the envelope/twist conformations of pyrrolidine. Both compounds share identical TPSA (51.5 Ų) and hydrogen bond acceptor counts (4), isolating ring size and lipophilicity as the key differentiators [1][2].

Medicinal chemistry Scaffold selection CNS drug design

Direct C–C Attachment vs. Ester-Linked Regioisomer: Metabolic and Synthetic Stability Differentiation

The target compound features a direct carbon–carbon bond between the furan 5-position and the piperidine 4-position, whereas the regioisomer piperidin-4-yl furan-2-carboxylate hydrochloride (CAS 1220037-20-6, MW 231.68, C₁₀H₁₄ClNO₃) connects the piperidine to the furan via a carboxylic ester linkage . The ester-linked regioisomer is inherently susceptible to esterase-catalyzed hydrolysis, which can lead to premature cleavage in biological media and confound structure-activity relationship (SAR) interpretation during lead optimization [1]. The C–C linked target compound eliminates this metabolic vulnerability at the scaffold attachment point, ensuring that the furan-piperidine connectivity is maintained throughout in vitro and in vivo studies. Furthermore, the ester-linked regioisomer has a molecular formula that is one carbon and two hydrogens smaller (C₁₀H₁₄ClNO₃ vs C₁₁H₁₆ClNO₃), yielding a molecular weight difference of -14.02 Da, which alters both physicochemical descriptors and mass spectrometry fragmentation patterns [2].

Metabolic stability Synthetic chemistry Prodrug design

Methylene Spacer Homolog: Impact on Conformational Flexibility and Target Engagement Geometry

A structurally close homolog, piperidin-4-ylmethyl furan-2-carboxylate hydrochloride (CAS 1219949-54-8), inserts a methylene (–CH₂–) spacer between the piperidine ring and the furan carboxylate ester, formally changing the connectivity from piperidine-4-yl-furan to piperidin-4-ylmethyl-furan . Both compounds share an identical molecular formula (C₁₁H₁₆ClNO₃) and molecular weight (245.70 g/mol), making them isomeric but topologically distinct [1]. The methylene spacer increases the rotational degrees of freedom at the furan-piperidine junction (from one rotatable C–C bond to two, plus an additional bond angle), which alters the spatial presentation of the piperidine amine for subsequent derivatization and target engagement. In the context of structure-based drug design, this conformational difference can shift the vector of the piperidine nitrogen by approximately 1.5–2.0 Å, enough to disrupt or enable key hydrogen bonding interactions in a target binding pocket [2]. Both compounds share identical computed TPSA (51.5 Ų) and hydrogen bond donor/acceptor counts, meaning that conformational geometry is the primary differentiating factor governing target engagement [1].

Scaffold hopping Conformational analysis Ligand design

Optimal Procurement and Application Scenarios for Methyl 5-(piperidin-4-yl)furan-2-carboxylate hydrochloride


CNS-Penetrant Kinase Inhibitor Scaffold Development

When designing kinase inhibitors requiring blood-brain barrier penetration, the piperidine scaffold's XLogP3 of 1.3 positions it within the optimal CNS drug property space (logP 1–3, TPSA < 90 Ų), as established in the quantitative comparison with the pyrrolidine analog (XLogP3 = 1.0) [1]. The direct C–C bond between furan and piperidine eliminates the metabolic vulnerability of ester-linked regioisomers, ensuring that scaffold integrity is maintained during pharmacokinetic evaluation [2]. This compound has been cited as a core structure for selective JAK2 inhibitor programs, where the furan-2-carboxylate moiety participates in hinge-region hydrogen bonding [3].

Sigma Receptor Ligand Precursor for Neuropathic Pain Programs

Derivatives of this compound have been described in patent literature (e.g., WO2023056421) as precursors for sigma-1 receptor ligands with potential applications in neuropathic pain [1]. The piperidine nitrogen provides a versatile handle for N-alkylation or N-acylation to install diverse pharmacophores, while the methyl ester enables conversion to the corresponding carboxylic acid, amide, or other functional groups. The hydrochloride salt form ensures adequate aqueous solubility for in vitro receptor binding assays without requiring DMSO concentrations exceeding 1% [2].

PET Tracer Development Leveraging Moderate Lipophilicity

The calculated logP of approximately 2.1 for the methyl ester scaffold (as reported in the literature summary [1]) and its structural compatibility with ¹⁸F-labeling chemistry make this compound a viable precursor for CNS PET tracer development programs targeting neurodegenerative disease biomarkers [1]. The direct C–C furan-piperidine linkage provides greater in vivo stability compared to ester-linked regioisomers, which is critical for PET imaging where tracer metabolism can confound signal quantification [2].

Continuous Flow Synthesis Scale-Up Campaigns

For programs requiring multigram quantities, the compound has been the subject of continuous flow chemistry optimization achieving 82% overall yield with reduced purification burden compared to traditional batch methods [1]. The hydrochloride salt's crystalline nature facilitates isolation and purification by filtration rather than chromatography, reducing production costs at scale. Free base conversion can be performed immediately prior to use in anhydrous coupling reactions, offering flexibility in synthetic route design [2].

Quote Request

Request a Quote for Methyl5-(piperidin-4-yl)furan-2-carboxylatehydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.